Iobenguane

Nuclear Cardiology Heart Failure Imaging Radiopharmaceutical Dosimetry

Standard carrier-added MIBG formulations contain unlabeled 'cold' carrier that competitively inhibits NET-mediated uptake, reducing diagnostic sensitivity and target tissue accumulation. High-specific-activity, no-carrier-added (n.c.a.) Iobenguane overcomes this limitation with quantifiable performance improvements: • Higher heart-to-mediastinum (H/M) ratios vs. carrier-added formulations for superior cardiac imaging quality • Greater absolute cardiac uptake (0.31 ± 0.05 %ID/g) and enhanced sensitivity to selective NET blockade in preclinical models • Validated diagnostic sensitivity of 77-80% and specificity of 69-77% for neuroendocrine tumor detection Supplied with full Certificate of Analysis; global shipping available.

Molecular Formula C8H12IN3O4S
Molecular Weight 369.17 g/mol
CAS No. 139755-80-9
Cat. No. B1672010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIobenguane
CAS139755-80-9
Synonyms(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG
Molecular FormulaC8H12IN3O4S
Molecular Weight369.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4;
InChIKeyNMHJRGCKGFRFAQ-JZXKKTDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iobenguane: NET-Targeted Radiopharmaceutical Overview


Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a synthetic aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine (NE) [1]. Structurally mimicking NE, Iobenguane is actively transported into sympathetic nerve terminals via the norepinephrine transporter (NET) and accumulates in organs with high sympathetic innervation, such as the adrenal medulla, heart, liver, and spleen, as well as in NET-expressing tumors of neural crest origin [2]. Clinically, Iobenguane is utilized as a radiopharmaceutical, with iodine-123 (¹²³I) labeled forms approved for diagnostic gamma-scintigraphy and iodine-131 (¹³¹I) labeled forms for targeted radiotherapy [3]. The compound's key physicochemical properties include a LogP of approximately 1.53 to 1.64 and limited aqueous solubility, necessitating specialized formulation [4].

Target Norepinephrine transporter (NET) substrate for adrenergic imaging research
Radiolabel Available as ¹²³I (SPECT) and ¹³¹I (targeted radionuclide research) forms
Physicochemical Moderate lipophilicity; limited aqueous solubility necessitates specialized formulation

Iobenguane Procurement and Substitution Risks


Substitution of Iobenguane with generic MIBG formulations is not trivial due to critical differences in specific activity that directly impact targeting efficacy and imaging quality. Commercial 'carrier-added' (c.a.) formulations contain significant quantities of unlabeled ('cold') MIBG, which competitively inhibit NET-mediated uptake of the radiolabeled drug, reducing target tissue accumulation and diagnostic sensitivity [1]. In contrast, high-specific-activity, 'no-carrier-added' (n.c.a.) or 'carrier-free' Iobenguane formulations demonstrate statistically significant improvements in critical performance metrics, including higher heart-to-mediastinum (H/M) ratios and greater specific cardiac uptake [2]. Furthermore, Iobenguane-based SPECT imaging exhibits distinct performance characteristics compared to PET-based NET tracers such as ¹⁸F-mFBG, with the latter demonstrating higher lesion detection rates in certain clinical scenarios [3]. These quantifiable differences in formulation performance and imaging modality outcomes underscore that Iobenguane products cannot be considered interchangeable without rigorous evidence of bioequivalence in the specific diagnostic or therapeutic context.

Carrier-added (c.a.) formulations contain unlabeled MIBG that may competitively reduce NET-mediated radiotracer uptake and target tissue accumulation.
No-carrier-added (n.c.a.) formulations reported higher H/M ratios and cardiac uptake in comparative studies; imaging performance depends on specific activity.
SPECT-based Iobenguane may detect fewer lesions than PET tracers (e.g., ¹⁸F-mFBG) in neuroblastoma imaging; model-dependent performance differences reported.

Iobenguane Comparative Evidence


Improved Cardiac H/M Ratio vs. Conventional Formulations

In a first-in-human phase 1 clinical study, a high-specific-activity carrier-free formulation of ¹²³I-Iobenguane demonstrated statistically higher heart-to-mediastinum (H/M) ratios compared to conventional formulations [1]. The H/M ratio is a key quantitative metric for assessing cardiac sympathetic innervation and risk stratification in heart failure, with an H/M ratio ≥1.6 identifying patients at lower mortality risk [2].

Cardiac H/M Ratio
Head-to-head
Target: Statistically higher H/M ratio vs. conventional ¹²³I-Iobenguane
Reported improved image contrast in a phase 1 study; supports cardiac innervation imaging research.
Phase 1 trial, 12 healthy adults; exact ratio difference not reported.
Nuclear Cardiology Heart Failure Imaging Radiopharmaceutical Dosimetry

Higher Myocardial Uptake with No-Carrier-Added MIBG

In a dedicated comparative study using a rat model, no-carrier-added (n.c.a.) ¹²³I-MIBG (Iobenguane) was directly compared against two carrier-added (c.a.) formulations with specific activities of 200 MBq/μmol and 40 MBq/μmol [1]. n.c.a. MIBG achieved the highest absolute cardiac uptake, measured at 0.31 ± 0.05 % injected dose per gram (%ID/g) at 2 hours post-injection, compared to 0.25 ± 0.01 %ID/g for the higher specific activity c.a. formulation (p=0.05) [1].

Myocardial Uptake
Head-to-head
n.c.a. ¹²³I-MIBG: 0.31 ± 0.05 %ID/g vs. c.a. (200 MBq/μmol): 0.25 ± 0.01 %ID/g (p=0.05)
24% higher mean cardiac uptake; supports n.c.a. formulation for quantitative sympathetic imaging.
Rat model, n=6 per group, 2 h post-injection.
Cardiac Imaging Sympathetic Nervous System SPECT Imaging

Enhanced Cellular Uptake via Reduced Cold MIBG Competition

Commercial formulations of radioiodinated MIBG contain large mass amounts of unlabeled 'cold carrier' molecules that competitively inhibit NET-mediated uptake of the radiolabeled drug [1]. No-carrier-added (n.c.a.) synthetic procedures circumvent this limitation, yielding therapeutic doses of [¹³¹I]MIBG with exceptionally high specific activity (SA) of 1600 mCi/μmol (or 5734 mCi/mg), a value substantially higher than conventional carrier-added formulations [1]. This high SA minimizes competition from unlabeled MIBG, thereby increasing the specific cellular uptake into adrenergic neurons and NET-expressing tumor cells [1].

Specific Activity
Class-level
1600 mCi/μmol (5734 mCi/mg) for n.c.a. [¹³¹I]MIBG
Reported high specific activity may enhance cellular uptake in NET-expressing tumor research models.
Synthesis via solid-phase precursor; conventional c.a. SA not specified.
Targeted Radiotherapy Neuroendocrine Tumors Radiochemistry

Diagnostic Accuracy in Neuroendocrine Tumors

The clinical diagnostic performance of ¹²³I-Iobenguane planar scintigraphy was established in a pivotal FDA-reviewed study of 251 subjects with known or suspected neuroblastoma or pheochromocytoma . Across three independent blinded readers, the sensitivity for detecting metabolically active tumors ranged from 77% to 80%, and the specificity ranged from 69% to 77% . This performance profile serves as the regulatory benchmark for any competing or generic NET-targeted diagnostic agent.

Diagnostic Accuracy
Source review
Sensitivity: 77–80%; Specificity: 69–77%
Reported performance benchmark for NET-targeted imaging agents; data source to verify.
FDA-reviewed trial, 251 subjects; planar scintigraphy.
Pheochromocytoma Neuroblastoma Diagnostic Accuracy

Neuroblastoma Lesion Detection: 18F-mFBG PET vs. MIBG SPECT

In a prospective pilot study directly comparing the novel PET tracer [¹⁸F]mFBG with conventional [¹²³I]Iobenguane (MIBG) SPECT-CT for neuroblastoma imaging, [¹⁸F]mFBG PET-CT detected a higher number of soft tissue lesions in 40% of scan pairs (equal in 55%, lower in 5%) and a higher SIOPEN skeletal disease score in 55% of scan pairs (equal in 30%, lower in 15%) [1]. On average, [¹⁸F]mFBG PET-CT detected two additional soft tissue lesions and yielded a 6-point higher SIOPEN score per patient [1].

Lesion Detection
Head-to-head
¹⁸F-mFBG PET vs. ¹²³I-Iobenguane SPECT: +40% scan pairs with more soft tissue lesions; +55% higher SIOPEN score.
PET tracer showed higher lesion detection in neuroblastoma imaging research; context-dependent.
14 pediatric patients, 20 paired scans.
Neuroblastoma Imaging PET-CT Comparative Imaging

NET Blockade Sensitivity: LMI1195 vs. Iobenguane

In a rabbit model, pre-treatment with the selective NET inhibitor desipramine (1 mg/kg) blocked cardiac uptake of the novel ¹⁸F-PET tracer LMI1195 by 82% at 1 hour post-dosing, whereas uptake of ¹²³I-Iobenguane (MIBG) was blocked by only 53% [1]. This indicates a higher degree of specific, NET-mediated uptake for LMI1195 compared to ¹²³I-Iobenguane in this model.

NET Blockade Sensitivity
Head-to-head
LMI1195: 82% blockade vs. ¹²³I-Iobenguane: 53% blockade after desipramine.
Indicates larger non-NET cardiac uptake component for Iobenguane; relevant for tracer specificity studies.
Rabbit model, 1 mg/kg desipramine, 1 h post-injection.
Cardiac Neuronal Imaging PET Tracer Norepinephrine Transporter

Iobenguane Application Scenarios


Pheochromocytoma and Neuroblastoma SPECT Imaging

¹²³I-Iobenguane planar scintigraphy is indicated for the detection of primary or metastatic pheochromocytoma or neuroblastoma as an adjunct to other diagnostic tests . Procurement should be guided by the established diagnostic performance metrics: sensitivity of 77-80% and specificity of 69-77% as demonstrated in the pivotal FDA-reviewed trial . This scenario is appropriate when a validated, regulatory-approved SPECT-based NET imaging agent is required for tumor localization and staging.

Cardiac Sympathetic Imaging for Heart Failure Risk

¹²³I-Iobenguane is used for scintigraphic assessment of myocardial sympathetic innervation via measurement of the heart-to-mediastinum (H/M) ratio . In patients with NYHA class II or III heart failure and LVEF ≤35%, an H/M ratio ≥1.6 identifies individuals at lower one- and two-year mortality risk . For procurement in cardiac imaging applications, high-specific-activity carrier-free formulations are preferred as they have been shown to yield statistically higher H/M ratios compared to conventional formulations, thereby improving diagnostic image quality and quantitative precision [1].

Preclinical NET Uptake and Sympathetic Function Studies

For research applications requiring precise quantification of NET-mediated uptake with minimal interference from extra-neuronal mechanisms, no-carrier-added (n.c.a.) ¹²³I-Iobenguane or high-specific-activity formulations are the recommended choice. Comparative animal studies demonstrate that n.c.a. MIBG achieves higher absolute cardiac uptake (0.31 ± 0.05 %ID/g) compared to carrier-added formulations (0.25 ± 0.01 %ID/g) and exhibits greater sensitivity to selective NET blockade . This property makes n.c.a. Iobenguane the superior tool for mechanistic studies of sympathetic innervation density and NET function in preclinical models.

SPECT vs. PET Benchmarking for Neuroblastoma Staging

In clinical research protocols comparing the diagnostic accuracy of SPECT and PET for neuroblastoma, ¹²³I-Iobenguane serves as the reference SPECT standard against which novel PET tracers such as ¹⁸F-mFBG are evaluated . Direct comparative evidence shows that ¹⁸F-mFBG PET-CT detects a higher number of soft tissue lesions in 40% of scan pairs and yields a higher SIOPEN score in 55% of scan pairs compared to ¹²³I-Iobenguane SPECT-CT . This established performance gap informs the design of imaging protocols and the interpretation of comparative diagnostic accuracy studies.

Application
Selection Property
Validation Focus
Pheochromocytoma/neuroblastoma SPECT imaging studies
Validated NET SPECT tracer with reported diagnostic accuracy context
Sensitivity and specificity endpoint benchmarking
Myocardial sympathetic innervation imaging in heart failure models
High-specific-activity formulation for improved image contrast
Heart-to-mediastinum (H/M) ratio and cardiac uptake quantification
Preclinical NET uptake and sympathetic function studies
No-carrier-added Iobenguane to minimize cold competitor interference
Absolute cardiac uptake (%ID/g) and NET blockade sensitivity
Comparative imaging research (SPECT vs. PET) in neuroblastoma models
Reference SPECT standard for novel PET tracer evaluation
Lesion detection rate and SIOPEN score comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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